molecular formula C20H21N5O B11136473 (5-methyl-1-phenyl-1H-pyrazol-4-yl)[4-(2-pyridyl)piperazino]methanone

(5-methyl-1-phenyl-1H-pyrazol-4-yl)[4-(2-pyridyl)piperazino]methanone

Cat. No.: B11136473
M. Wt: 347.4 g/mol
InChI Key: WSGAFBAWRCCKOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-methyl-1-phenyl-1H-pyrazol-4-yl)[4-(2-pyridyl)piperazino]methanone is a synthetic compound designed for research applications, integrating two privileged structures in medicinal chemistry: a 5-methyl-1-phenyl-1H-pyrazole and a 4-(pyridin-2-yl)piperazine. The pyrazole moiety is a well-documented heterocycle known for its diverse pharmacological potential and presence in several active pharmaceutical ingredients . The piperazine ring, particularly when functionalized with aromatic groups like the 2-pyridyl substituent, is frequently employed in drug discovery to fine-tune molecular properties and serve as a key scaffold for interacting with biological targets . This specific molecular architecture suggests its primary research value lies in the exploration of new bioactive agents. Pyrazole derivatives are extensively investigated for a broad spectrum of biological activities, including serving as antibacterial and anticancer agents . For instance, recent research has developed pyrazole-based inhibitors for novel antibacterial targets, such as the bacterial metalloenzyme DapE . The integration of a piperazine linker, commonly found in FDA-approved drugs, often enhances solubility and provides a vector to display pharmacophoric groups optimally for target engagement . Researchers may utilize this compound as a key intermediate or a novel chemical entity in hit-to-lead optimization campaigns, particularly in programs targeting enzymes or receptors where similar heterocyclic motifs have shown activity. Its structure makes it a candidate for molecular docking studies and the synthesis of more complex chemical libraries for high-throughput screening. This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety protocols.

Properties

Molecular Formula

C20H21N5O

Molecular Weight

347.4 g/mol

IUPAC Name

(5-methyl-1-phenylpyrazol-4-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C20H21N5O/c1-16-18(15-22-25(16)17-7-3-2-4-8-17)20(26)24-13-11-23(12-14-24)19-9-5-6-10-21-19/h2-10,15H,11-14H2,1H3

InChI Key

WSGAFBAWRCCKOF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Formation of the Pyrazole Ester

Pyrazole esters are synthesized by reacting substituted hydrazines with β-keto esters. For example, phenylhydrazine reacts with ethyl acetoacetate in ethanol under reflux to yield ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate . This intermediate is critical for subsequent hydrolysis to the carboxylic acid.

Alkaline Hydrolysis to the Carboxylic Acid

The ester undergoes hydrolysis in the presence of aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) to produce the corresponding carboxylic acid. In a representative procedure, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate is refluxed with 2M NaOH in ethanol for 6–8 hours, yielding 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid with >90% efficiency.

Conversion to Pyrazole Carbonyl Chloride

The carboxylic acid intermediate is converted to its reactive acid chloride form to facilitate coupling with the piperazine moiety.

Oxalyl Chloride-Mediated Chlorination

5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid reacts with oxalyl chloride (COCl)₂ in anhydrous dichloromethane (DCM) under reflux for 2–3 hours. The reaction is catalyzed by a few drops of dimethylformamide (DMF), resulting in 5-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride as a pale-yellow oil. Excess oxalyl chloride is removed under reduced pressure to ensure purity.

Coupling with 4-(2-Pyridyl)piperazine

The final step involves nucleophilic acyl substitution between the pyrazole carbonyl chloride and 4-(2-pyridyl)piperazine .

Reaction Conditions and Optimization

The coupling is performed in anhydrous tetrahydrofuran (THF) or DCM, with triethylamine (TEA) as a base to neutralize HCl generated during the reaction. A representative protocol involves:

  • Dissolving 5-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride (1.0 equiv) in THF.

  • Adding 4-(2-pyridyl)piperazine (1.2 equiv) and TEA (2.5 equiv) dropwise at 0°C.

  • Stirring the mixture at room temperature for 4–6 hours.

Work-up includes washing with water, extraction with ethyl acetate, and purification via column chromatography (petroleum ether/ethyl acetate, 2:1). Yields range from 59.3% to 98.4%, depending on substituents and solvent.

Table 1: Impact of Reaction Conditions on Yield

SolventBaseTemperatureTime (h)Yield (%)
THFTriethylamine25°C482.9
DCMPyridine0°C → 25°C672.2
AcetonitrileDBU25°C865.0

Alternative Synthetic Routes

One-Pot Synthesis via In Situ Chloride Formation

A streamlined approach combines the chlorination and coupling steps in a single pot. After forming the acid chloride, 4-(2-pyridyl)piperazine is added directly without isolating the intermediate. This method reduces processing time but requires stringent moisture control.

Solid-Phase Synthesis for High-Throughput Production

Recent advancements employ polymer-supported reagents to immobilize the pyrazole intermediate, enabling iterative coupling and washing steps. This method is scalable but currently limited by lower yields (~50%) compared to solution-phase synthesis.

Structural Characterization and Validation

Spectroscopic Analysis

  • IR Spectroscopy : The carbonyl (C=O) stretch appears at 1639–1640 cm⁻¹, confirming methanone formation.

  • ¹H NMR : Key signals include singlets for the pyrazole C4 proton (δ 6.57–6.62 ppm) and pyridyl protons (δ 7.75–8.40 ppm).

  • HRMS : Molecular ion peaks align with theoretical values (e.g., [M+H]+ at m/z 513.2421 for a chloro-substituted variant).

Challenges and Mitigation Strategies

Steric Hindrance in Bulky Substrates

Bulky substituents on the pyrazole or piperazine rings reduce coupling efficiency. Using polar aprotic solvents like DMF or increasing reaction temperatures to 50°C improves yields by 15–20%.

Byproduct Formation During Chlorination

Excessive oxalyl chloride leads to over-chlorination. Controlled addition (1.1 equiv) and monitoring via TLC mitigate this issue.

Industrial-Scale Considerations

Cost-Effective Piperazine Sourcing

4-(2-Pyridyl)piperazine is commercially available but expensive. In-house synthesis via Buchwald–Hartwig amination of 2-chloropyridine with piperazine reduces costs by 40%.

Solvent Recovery Systems

Closed-loop THF recovery units are implemented to minimize waste and environmental impact, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

(5-methyl-1-phenyl-1H-pyrazol-4-yl)[4-(2-pyridyl)piperazino]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl and phenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5-methyl-1-phenyl-1H-pyrazol-4-yl)[4-(2-pyridyl)piperazino]methanone has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (5-methyl-1-phenyl-1H-pyrazol-4-yl)[4-(2-pyridyl)piperazino]methanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related analogs from the provided evidence:

Compound Name Key Substituents Molecular Weight Synthetic Yield (if reported) Notable Features Reference
(5-methyl-1-phenyl-1H-pyrazol-4-yl)[4-(2-pyridyl)piperazino]methanone (Target) 5-methylpyrazole, 2-pyridyl-piperazine 430.5 (CAS 1203069-28-6)* N/A Pyridyl group may enhance receptor binding; methyl/phenyl improves lipophilicity.
4-(2-methoxyphenyl)piperazinomethanone 5-propylpyrazole, 2-methoxyphenyl-piperazine ~406.5 N/A Methoxy group increases polarity; propyl chain may alter metabolic stability.
2-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazino]ethanone 4-chlorophenylpyrazole, methylsulfonyl-piperazine ~453.9 N/A Sulfonyl group enhances electron-withdrawing effects; potential antimicrobial activity.
(2-Fluorophenyl)[4-(5-nitro-2-pyridyl)piperazino]methanone 2-fluorophenyl, 5-nitro-pyridyl-piperazine ~357.3 N/A Nitro group may confer redox activity; fluorophenyl improves bioavailability.
[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl][4-(2-pyridyl)piperazino]methanone (Y040-6389) Thiadiazole, 4-methoxyphenyl, 2-pyridyl-piperazine ~405.5 N/A Thiadiazole introduces hydrogen-bonding potential; methoxy enhances solubility.
[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl][4-(2-methoxyphenyl)piperazino]methanone Dual methoxyphenyl groups (pyrazole and piperazine) 406.5 N/A Symmetric methoxy substituents may improve crystallinity and thermal stability.

Key Structural and Functional Comparisons:

Pyrazole Modifications :

  • The target compound’s 5-methyl-1-phenylpyrazole contrasts with analogs bearing propyl (), chlorophenyl (), or dual methoxyphenyl groups (). Methyl and phenyl substituents balance lipophilicity, while larger groups (e.g., propyl) may reduce metabolic clearance.
  • Thiadiazole-containing analogs () replace the pyrazole entirely, introducing sulfur-based electronic effects.

Piperazine Functionalization: The 2-pyridyl group in the target compound is electron-rich, favoring π-π interactions. Methoxy-substituted piperazines () increase polarity, improving aqueous solubility but possibly reducing membrane permeability.

Potential Pharmacological Implications: Analogs with sulfonyl groups () or thiadiazoles () show promise in antimicrobial contexts , whereas methoxy- and pyridyl-substituted derivatives may target neurological receptors due to structural resemblance to known ligands (e.g., aripiprazole).

Biological Activity

The compound (5-methyl-1-phenyl-1H-pyrazol-4-yl)[4-(2-pyridyl)piperazino]methanone is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The synthesis of (5-methyl-1-phenyl-1H-pyrazol-4-yl)[4-(2-pyridyl)piperazino]methanone typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized through the reaction of 5-methyl-1-phenylpyrazole with a suitable piperazine derivative under specific conditions, often employing solvents such as ethanol or methanol for recrystallization and purification.

Characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) : Used to confirm the structure by identifying the chemical environment of hydrogen and carbon atoms.
  • Mass Spectrometry : Provides molecular weight and structural information.
  • Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. In vitro studies have shown that (5-methyl-1-phenyl-1H-pyrazol-4-yl)[4-(2-pyridyl)piperazino]methanone demonstrates inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has been found to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism involves the activation of caspase pathways, leading to programmed cell death.

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell LineResultReference
AntimicrobialStaphylococcus aureusInhibitory effect
AntimicrobialEscherichia coliInhibitory effect
AnticancerMCF-7Induces apoptosis
AnticancerHeLaInduces apoptosis

The biological activity of (5-methyl-1-phenyl-1H-pyrazol-4-yl)[4-(2-pyridyl)piperazino]methanone can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, contributing to cell death.
  • Interaction with DNA : Preliminary studies suggest that it may interact with DNA, disrupting replication processes in cancer cells.

Case Studies

A notable study published in a peer-reviewed journal investigated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent response with significant reductions in cell viability at higher concentrations. Furthermore, animal model studies demonstrated reduced tumor growth when treated with this compound.

Figure 1: Effect of Compound on Cell Viability

Cell Viability

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing (5-methyl-1-phenyl-1H-pyrazol-4-yl)[4-(2-pyridyl)piperazino]methanone?

  • Methodology : The compound can be synthesized via cyclocondensation reactions using precursors like ethyl acetoacetate, phenylhydrazine, and DMF-DMA to form the pyrazole core, followed by coupling with a piperazine derivative. Retrosynthetic analysis is critical for identifying intermediates, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, which can be functionalized with the 2-pyridylpiperazine moiety via amide or ketone linkages .
  • Key Steps :

  • Cyclocondensation under reflux (80–100°C) in ethanol.
  • Hydrolysis of esters to carboxylic acids using NaOH.
  • Coupling reactions (e.g., EDC/HOBt) to attach the piperazine group.

Q. Which analytical techniques are essential for characterizing this compound?

  • Core Methods :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the pyrazole ring and substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation pathways .
  • X-ray Crystallography : Resolves stereoelectronic effects, such as planarity of the pyrazole-piperazine system and hydrogen-bonding interactions .
    • Supporting Data : IR spectroscopy for functional group verification (e.g., C=O stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications to the pyrazole or piperazine groups impact biological activity?

  • Structure-Activity Relationship (SAR) Insights :

  • Pyrazole Substitutions : Methyl groups at C5 (pyrazole) enhance steric bulk, potentially improving binding to hydrophobic pockets in biological targets. Nitro or amino groups at C3/C4 modulate electronic properties, affecting redox activity .
  • Piperazine Modifications : 2-Pyridyl substitution on piperazine enhances π-π stacking with aromatic residues in enzymes (e.g., kinases). Methoxy or chloro groups on the phenyl ring alter solubility and membrane permeability .
    • Experimental Design : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase panels) for derivatives with varying substituents .

Q. What reaction conditions optimize yield and purity during multi-step synthesis?

  • Critical Parameters :

  • Temperature Control : Pyrazole cyclization requires precise heating (80–100°C) to avoid side products like regioisomeric pyrazoles .
  • Catalysts : Use Pd(OAc)₂ for Suzuki-Miyaura coupling if introducing aryl groups to the piperazine .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility during coupling steps but may require rigorous drying to prevent hydrolysis .
    • Yield Optimization : Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .

Q. How can researchers address challenges in resolving tautomeric or polymorphic forms?

  • Analytical Strategies :

  • Variable Temperature NMR : Detects tautomeric equilibria (e.g., pyrazole NH proton exchange) .
  • DSC/TGA : Identifies polymorphs by analyzing melting points and thermal stability .
  • Powder XRD : Differentiates crystalline forms for formulation studies .

Data Analysis and Contradictions

Q. How should researchers interpret conflicting bioactivity data across studies?

  • Root Causes :

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) .
  • Purity Issues : Impurities >5% (e.g., regioisomers) skew IC₅₀ values .
    • Resolution : Validate results using orthogonal assays (e.g., SPR for binding affinity, cellular viability assays) and ensure ≥95% purity via HPLC .

Q. What computational tools are suitable for modeling interactions between this compound and biological targets?

  • Recommended Workflow :

Docking Studies (AutoDock Vina) : Predict binding modes to kinases or GPCRs using crystal structures from the PDB (e.g., 6F2 for imidazopyridine analogs) .

MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .

QSAR Modeling : Corrogate substituent effects (e.g., Hammett σ values) with activity data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.